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Compound of Interest

Compound Name: (S)-(+)-Glycidyl butyrate

Cat. No.: B1631027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (S)-(+)-
Glycidyl butyrate, a chiral epoxide of significant interest in synthetic organic chemistry and

drug development. The document presents nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data in a clear, tabulated format, accompanied by detailed experimental

protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

(S)-(+)-Glycidyl butyrate. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data
While a complete, experimentally verified ¹H NMR spectrum with full assignment of

multiplicities and coupling constants for (S)-(+)-Glycidyl butyrate is not readily available in the

public domain, the expected chemical shifts can be inferred from the analysis of related glycidyl

esters. The protons of the epoxy ring are characteristically found in the range of δ 2.5-3.5 ppm.

Specifically for glycidyl fatty acid esters, the epoxy methylene protons (H-2') have been

reported at approximately 2.56 and 2.76 ppm. The methine proton of the epoxide ring (H-1')

and the methylene protons adjacent to the ester oxygen (H-3') are also expected in this region.

The signals corresponding to the butyrate moiety would appear further upfield.
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Table 1: Expected ¹H NMR Chemical Shift Ranges for (S)-(+)-Glycidyl Butyrate

Protons Expected Chemical Shift (ppm)

CH₃ (Butyrate) ~0.9

CH₂ (Butyrate, β) ~1.6

CH₂ (Butyrate, α) ~2.3

CH₂ (Epoxide, H-3') ~2.6 - 2.8

CH (Epoxide, H-2') ~3.1 - 3.2

CH₂ (Ester, H-1') ~3.9 - 4.4

Note: These are estimated values and may vary depending on the solvent and experimental

conditions.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

spectral data for the enantiomer, (R)-(-)-Glycidyl butyrate, is available and is expected to be

identical to that of the (S)-(+)-enantiomer.

Table 2: ¹³C NMR Spectral Data for Glycidyl Butyrate

Carbon Atom Chemical Shift (ppm)

C=O (Butyrate) 173.2

CH₂-O (Ester) 65.0

CH (Epoxide) 49.3

CH₂ (Epoxide) 44.7

CH₂ (Butyrate, α) 35.8

CH₂ (Butyrate, β) 18.3

CH₃ (Butyrate) 13.6
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(Data corresponds to the enantiomer (R)-(-)-Glycidyl butyrate and is expected to be identical for

the (S)-(+)-enantiomer)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For (S)-(+)-
Glycidyl butyrate, the key characteristic absorptions are those of the ester and epoxide

groups.

Table 3: Characteristic IR Absorption Bands for (S)-(+)-Glycidyl Butyrate

Functional Group Wavenumber (cm⁻¹) Description

C=O (Ester) ~1735 Strong, sharp absorption

C-O (Ester) ~1250-1000 Strong, broad absorptions

C-H (Alkyl) ~2960-2850 Medium to strong absorptions

C-O-C (Epoxide) ~1250, ~915, ~845
Asymmetric and symmetric

stretching

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of (S)-(+)-Glycidyl
butyrate.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 10-20 mg of (S)-(+)-Glycidyl butyrate in 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is free of any particulate matter.

Instrument Parameters (Typical for a 400 MHz spectrometer):
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¹H NMR:

Pulse Program: Standard single pulse

Number of Scans: 16-32

Spectral Width: ~16 ppm

Acquisition Time: ~3-4 seconds

Relaxation Delay: 1-2 seconds

¹³C NMR:

Pulse Program: Proton-decoupled

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Spectral Width: ~240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

FT-IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Place a small drop of (S)-(+)-Glycidyl butyrate onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, creating a thin, uniform liquid film

between the plates.

Mount the "sandwiched" plates in the spectrometer's sample holder.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty salt plates should be acquired prior

to the sample analysis.

Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis of (S)-(+)-
Glycidyl butyrate.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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